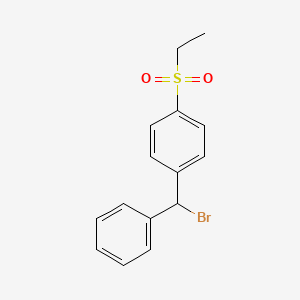![molecular formula C34H48N2 B12680735 N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine CAS No. 86579-34-2](/img/structure/B12680735.png)
N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 4-(1,1,3,3-tetramethylbutyl)phenyl groups attached to a benzene-1,4-diamine core. Its molecular formula is C40H56N2, and it is often used in industrial and scientific research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)aniline with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals, dyes, and stabilizers.
Wirkmechanismus
The mechanism of action of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether
- Phenol, 4-(1,1,3,3-tetramethylbutyl)-
- 4,4’-Bis(1,1,3,3-tetramethylbutyl)diphenylamine
Uniqueness
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
86579-34-2 |
|---|---|
Molekularformel |
C34H48N2 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3 |
InChI-Schlüssel |
KNPKMWIAPZOEKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


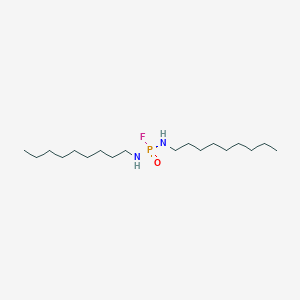
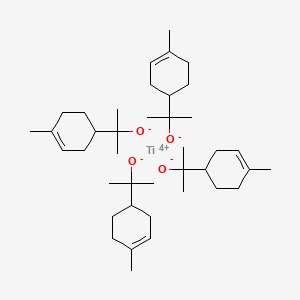
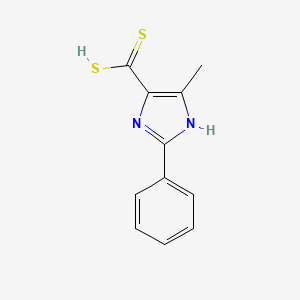
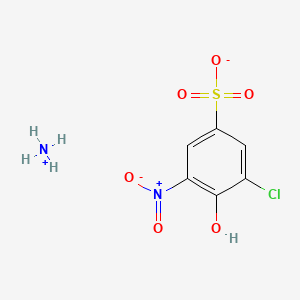





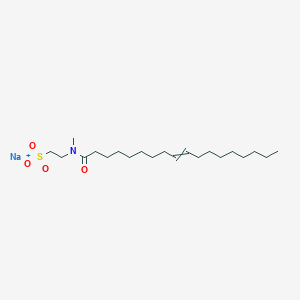
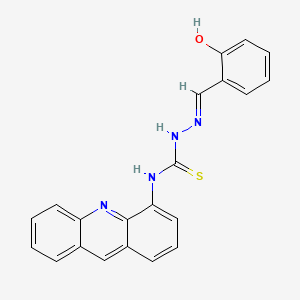
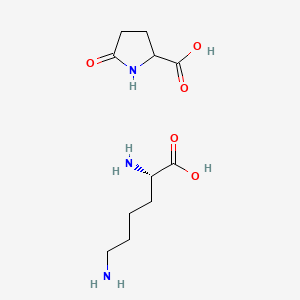
![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
